molecular formula C10H10F3NO B3007641 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one CAS No. 1341290-61-6

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one

Cat. No.: B3007641
CAS No.: 1341290-61-6
M. Wt: 217.191
InChI Key: BYOCEIXRJPKGOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is a chemical compound with the molecular formula C10H10F3NO and a molecular weight of 217.19 g/mol . It is characterized by the presence of a trifluoromethyl group and a pyridine ring, which contribute to its unique chemical properties. This compound is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one typically involves the reaction of pyridine derivatives with trifluoromethyl ketones. One common method includes the use of trifluoroacetic anhydride and pyridine in the presence of a base such as potassium carbonate. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and pyridine ring allow the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5,5,5-Trifluoro-1-(pyridin-2-yl)pentan-2-one
  • 5,5,5-Trifluoro-1-(pyridin-4-yl)pentan-2-one
  • 5,5,5-Trifluoro-1-(pyridin-3-yl)butan-2-one

Uniqueness

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is unique due to its specific substitution pattern, which influences its reactivity and binding properties. The position of the pyridine ring and the trifluoromethyl group contribute to its distinct chemical behavior compared to similar compounds .

Biological Activity

5,5,5-Trifluoro-1-(pyridin-3-yl)pentan-2-one is a compound of interest in medicinal chemistry due to its unique trifluoromethyl group and pyridine moiety. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a trifluoromethyl group, which is known to enhance biological activity by influencing the lipophilicity and electronic properties of the molecule. The presence of the pyridine ring contributes to its potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyridine derivatives. For instance, research indicates that certain pyridine-based compounds exhibit significant activity against various bacterial strains, including Mycobacterium tuberculosis and Gram-positive bacteria. The structure-activity relationship (SAR) suggests that the substitution patterns on the pyridine ring can significantly affect antimicrobial efficacy.

Table 1: Antimicrobial Activity of Related Pyridine Compounds

Compound NameTarget OrganismMIC (µM)Reference
This compoundMycobacterium tuberculosisTBD
Trifluoromethyl Pyrimidinone SeriesGram-positive bacteria4.9
4-(dimethylamino)pyridinepropylthioacetateE. coli25

Cytotoxicity Profile

While exploring the biological activity of this compound, it is crucial to assess its cytotoxic effects on human cell lines. In vitro studies have shown varying degrees of cytotoxicity across different cell lines.

Case Study: Cytotoxicity Against HepG2 Cell Line

A representative study evaluated the cytotoxic effects of related trifluoromethyl compounds on HepG2 cells. The results indicated that some compounds exhibited low selectivity and significant cytotoxicity at concentrations above 100 µM.

Table 2: Cytotoxicity Data for Trifluoromethyl Compounds

Compound NameCell LineIC50 (µM)Selectivity IndexReference
This compoundHepG2TBDTBD
Trifluoromethyl Pyrimidinone SeriesHepG2>100High

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyridine ring and the trifluoromethyl group can lead to enhanced biological activity. For example, substituents at specific positions on the pyridine ring have been shown to improve potency against target pathogens while minimizing cytotoxic effects.

Properties

IUPAC Name

5,5,5-trifluoro-1-pyridin-3-ylpentan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c11-10(12,13)4-3-9(15)6-8-2-1-5-14-7-8/h1-2,5,7H,3-4,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYOCEIXRJPKGOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CC(=O)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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